4-Quinoxalin-2-yl-phenylamine
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Overview
Description
4-Quinoxalin-2-yl-phenylamine is a chemical compound with the molecular formula C14H11N3 and a molecular weight of 221.26 . It is also known by its IUPAC name 4-(2-quinoxalinyl)aniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11N3/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2 . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Synthesis and Characterization
Quinoxalines are crucial in various pharmacological applications due to their nitrogen-embedded heterocyclic structure. One study detailed the synthesis and extensive characterization of an organic salt derived from a quinoxaline compound, highlighting its potential for creating new compounds within this class. The process boasted features like a metal-free environment, mild reaction conditions, easy work-up, and high yield, pointing to its promise for generating new quinoxaline derivatives (Faizi et al., 2018).
Photophysical and Photophysical Probing
Quinoxaline derivatives have shown unique photophysical properties, such as the ability to switch photophysically based on their environment, making them suitable as probes for nucleic acids. This adaptability suggests their use in photochemical and photophysical studies, especially for investigating DNA interactions (O'donoghue et al., 2004).
Anti-inflammatory Properties
In medicinal chemistry, quinoxaline derivatives have been identified as potential anti-inflammatory agents. Research into the human histamine H4 receptor (H4R) led to the discovery of quinoxaline-based ligands with significant anti-inflammatory properties in vivo, showcasing the therapeutic potential of quinoxaline derivatives in treating inflammation (Smits et al., 2008).
Organic Light Emitting Diodes (OLEDs)
Quinoxaline derivatives have been explored for their utility in organic electronics, particularly in the development of red light-emitting materials for OLEDs. Their favorable electronic and thermal properties suggest these compounds as promising candidates for stable and efficient red-emitting OLEDs (Jang et al., 2011).
Fluorescent Materials
Research into smart fluorescent materials has introduced quinoxaline derivatives that exhibit unique properties like thermo/mechanochromism and tunable solid-state fluorescence. These materials' responsiveness to external stimuli, such as temperature changes, positions them as innovative solutions for developing rewritable and self-erasable fluorescent platforms (Hariharan et al., 2016).
Corrosion Inhibition
Quinoxaline compounds have been investigated for their effectiveness as corrosion inhibitors, particularly for protecting mild steel in acidic environments. Computational and electrochemical studies support their potential in this area, making them valuable for industrial applications where corrosion resistance is crucial (Saraswat & Yadav, 2020).
Antimicrobial and Antiprotozoal Agents
A newer series of quinoxaline-oxadiazole hybrids has been assessed for antimicrobial and antiprotozoal activities. These studies have shown that quinoxaline derivatives can act as potent agents against bacteria, fungi, and Trypanosoma cruzi, suggesting their potential as therapeutic agents in treating infections and protozoal diseases (Patel et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
4-quinoxalin-2-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOVVPGTGKFAED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327883 |
Source
|
Record name | 4-quinoxalin-2-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47194689 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
81622-74-4 |
Source
|
Record name | 4-quinoxalin-2-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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